molecular formula C5H13N3O2S B1374092 3-amino-N,N-dimethylazetidine-1-sulfonamide CAS No. 1341694-50-5

3-amino-N,N-dimethylazetidine-1-sulfonamide

Cat. No.: B1374092
CAS No.: 1341694-50-5
M. Wt: 179.24 g/mol
InChI Key: OSKZFYJUDRKLIC-UHFFFAOYSA-N
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Description

3-amino-N,N-dimethylazetidine-1-sulfonamide is an organic compound with the molecular formula C5H13N3O2S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-dimethylazetidine-1-sulfonamide typically involves the reaction of azetidine with dimethylamine and a sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Azetidine Formation: Azetidine is synthesized from the cyclization of 1,3-diaminopropane.

    Sulfonamide Formation: The azetidine is then reacted with dimethylamine and a sulfonyl chloride (such as methanesulfonyl chloride) in the presence of a base (e.g., triethylamine) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The key steps include:

  • Large-scale synthesis of azetidine.
  • Reaction with dimethylamine and sulfonyl chloride under controlled temperature and pressure.
  • Purification of the final product through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-dimethylazetidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-amino-N,N-dimethylazetidine-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and resins.

    Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N,N-dimethylazetidine-1-sulfonamide involves its interaction with biological targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can lead to various biological effects, including antibacterial and antifungal activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.

Uniqueness

3-amino-N,N-dimethylazetidine-1-sulfonamide is unique due to its azetidine ring structure, which imparts different chemical and biological properties compared to other sulfonamides. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-amino-N,N-dimethylazetidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O2S/c1-7(2)11(9,10)8-3-5(6)4-8/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKZFYJUDRKLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341694-50-5
Record name 3-amino-N,N-dimethylazetidine-1-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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